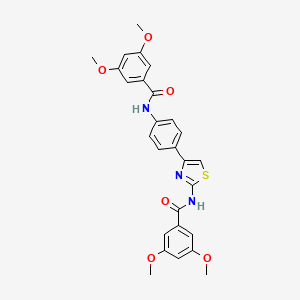

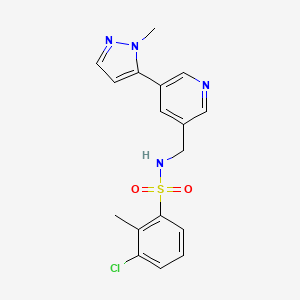

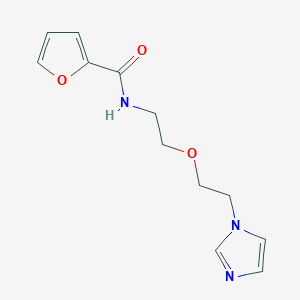

N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a nitrogenous heterocyclic compound that appears to be structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the pyridine and pyridazinone moieties, are commonly found in molecules with significant biological activities, including anti-tubercular agents , Rho kinase inhibitors , PCSK9 mRNA translation inhibitors , and antinociceptive agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic amines such as 4-aminopyridine, followed by acylation, deprotection, and salt formation . For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to afford the product in 53% overall yield . This suggests that a similar approach could be employed for the synthesis of N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, with appropriate modifications to incorporate the 3-chlorophenyl and pyridazin-3-yl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction . Density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and compare it with experimental data . These methods would be applicable to analyze the molecular structure of N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide.

Chemical Reactions Analysis

Compounds containing the piperazine moiety have been shown to participate in various chemical reactions. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperazine ring in catalytic processes . This indicates that the piperazine ring in the compound of interest may also be reactive under certain conditions, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide can be inferred from studies on related molecules. For instance, the solubility, stability, and crystallinity can be assessed through the development of single crystals and subsequent analysis . The molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal additional physicochemical properties . These analyses would provide insights into the behavior of the compound under various conditions and its potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Molecular Interaction Studies

Research into the molecular interactions of compounds structurally related to N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide has provided insights into their binding mechanisms with receptors. For instance, studies on cannabinoid receptor antagonists have utilized molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models to understand the steric and electrostatic interactions critical for binding affinity and activity (Shim et al., 2002).

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including those structurally similar to the compound , has been a focus area. These efforts aim to develop new materials with potential antimicrobial, antitumor, and antioxidant activities. For example, research has led to the creation of heterocyclic aryl monoazo organic compounds showing high efficiency in in vitro screening for these activities (Khalifa et al., 2015).

Antimicrobial and Antitubercular Activities

Compounds structurally related to N-(3-chlorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi. Some derivatives have shown superior activity, which is promising for the development of more potent antimicrobials (Patil et al., 2021).

Antitubercular and Antibacterial Activities

The design and synthesis of carboxamide derivatives have been explored for their antitubercular and antibacterial activities. Some derivatives have been identified as potent agents, more effective than reference drugs, showcasing the potential of these compounds in addressing tuberculosis and bacterial infections (Bodige et al., 2020).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN7O/c21-15-3-1-4-16(13-15)24-20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,25)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIOXLSDCKGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)